molecular formula C22H17F5N4O6 B2397562 N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351611-56-7

N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2397562
CAS No.: 1351611-56-7
M. Wt: 528.392
InChI Key: RNMQIZYCSKBJAV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels implicated in a variety of physiological and pathophysiological processes. This compound has significant research value in the study of cardiovascular diseases, as TRPC5 is involved in endothelial dysfunction and atherosclerosis through mechanisms related to inflammation and barrier stability. In neurological research, it serves as a critical tool for investigating the role of TRPC5 in anxiety and depression-related behaviors , where its inhibition has shown anxiolytic and antidepressant effects in preclinical models. The oxalate salt form of this compound enhances its stability and solubility for experimental use. By selectively blocking TRPC5-mediated calcium entry, this antagonist allows researchers to dissect complex calcium signaling pathways and explore novel therapeutic targets for conditions ranging from chronic kidney disease to pain perception.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F5N4O2.C2H2O4/c21-14-4-5-16(15(22)7-14)26-17(30)10-29-8-12(9-29)19-27-18(28-31-19)11-2-1-3-13(6-11)20(23,24)25;3-1(4)2(5)6/h1-7,12H,8-10H2,(H,26,30);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMQIZYCSKBJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F5N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound features multiple fluorinated groups and an oxadiazole moiety, which are known to enhance biological activity. The presence of trifluoromethyl groups is particularly significant in drug design due to their influence on pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole derivatives. For instance, a series of disubstituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity against various strains. The results indicated significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis , with some derivatives outperforming standard antibiotics like Ceftizoxime and Ciprofloxacin .

CompoundZone of Inhibition (mm)Comparison AntibioticZone of Inhibition (mm)
Oxadiazole Derivative A16-21Ceftizoxime21
Oxadiazole Derivative B21-24Ciprofloxacin24

The proposed mechanism for the antibacterial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The oxadiazole ring is believed to play a crucial role in these interactions by binding to essential enzymes or receptors within bacterial cells .

Case Studies

  • Study on Trifluoromethyl Phenyl Compounds
    A study reported that trifluoromethyl-substituted phenyl groups significantly enhance the antimicrobial activity of pyrazole derivatives against various bacterial strains, including MRSA. This suggests that the trifluoromethyl moiety may contribute to increased lipophilicity and membrane permeability, facilitating better interaction with bacterial targets .
  • Evaluation of Antibacterial Activity
    In another investigation involving synthesized oxadiazole derivatives, researchers utilized the agar well diffusion method to assess antibacterial efficacy. The findings demonstrated that several compounds exhibited notable antibacterial effects, with specific derivatives showing enhanced activity compared to established antibiotics .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 1,2,4-oxadiazole-azetidine scaffold , distinguishing it from related acetamides. For example:

  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the oxadiazole with a triazole and introduces a pyridinyl group. The sulfur atom in the triazolylsulfanyl group may reduce metabolic stability compared to the oxadiazole’s nitrogen-oxygen system .
  • N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shares the 2,4-difluorophenyl group but substitutes the oxadiazole-azetidine with a furan-triazole system. The furan ring may confer lower thermal stability and higher susceptibility to ring-opening metabolism .

Key structural advantages of the target compound :

  • The azetidine ring (a 4-membered saturated heterocycle) imposes conformational rigidity, which can enhance selectivity for sterically constrained binding pockets compared to larger rings (e.g., piperidine) in analogs .
Comparative Data Table
Compound Name Core Heterocycle Key Substituents Reported Activity (Model) Metabolic Stability
Target Compound 1,2,4-oxadiazole Trifluoromethylphenyl, azetidine N/A (inferred COX/LOX inhibition) High (fluorinated)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-triazole Pyridinyl, ethyl Anti-inflammatory (carrageenan-induced edema) Moderate
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-triazole Furan, ethyl N/A Low (furan oxidation)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () 1,3,4-thiadiazole Acetyl, fluorophenyl Antimicrobial (S. aureus, E. coli) Moderate

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include:

  • Coupling reactions : Use of azetidine and oxadiazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) with bases like K2_2CO3_3 to facilitate nucleophilic substitutions .
  • Oxalate salt formation : Acid-base reactions in ethanol or methanol to improve crystallinity and solubility .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Critical conditions : Temperature (60–100°C), anhydrous solvents, and inert atmosphere to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify connectivity of the azetidine, oxadiazole, and fluorophenyl moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, particularly for the oxalate counterion .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. How do structural motifs (e.g., oxadiazole, fluorophenyl groups) influence physicochemical properties?

  • Oxadiazole ring : Enhances metabolic stability and π-π stacking with biological targets due to its planar, electron-deficient nature .
  • Fluorinated phenyl groups : Increase lipophilicity (logP ~3.5) and modulate bioavailability via enhanced membrane permeability .
  • Azetidine moiety : Introduces conformational rigidity, potentially improving target selectivity .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s biological activity and mechanism of action?

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination .
    • Cellular uptake : Radiolabeling (e.g., 18^{18}F) or fluorescent tagging to track intracellular localization .
  • In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • SAR studies : Systematic substitution of the trifluoromethylphenyl group to optimize potency and reduce off-target effects .

Q. What strategies resolve contradictions in reported biological data (e.g., efficacy vs. toxicity)?

  • Comparative profiling : Test the compound against structurally similar analogs (e.g., chlorophenyl or bromophenyl derivatives) to isolate toxicity contributors .
  • Metabolic studies : LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .
  • Dose-response curves : Use 3D cell cultures or organoids to better replicate in vivo conditions and reduce false positives .

Q. How can the compound’s reactivity be optimized for specific target binding?

  • Functional group tuning : Replace the oxalate counterion with besylate or tosylate to alter solubility and binding kinetics .
  • Isosteric replacements : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to modulate electronic effects .
  • Pro-drug strategies : Introduce ester or amide linkages for controlled release in acidic environments (e.g., tumor microenvironments) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH extremes (1.2–9.0), UV light, and oxidizing agents (H2_2O2_2) to identify degradation pathways .
  • Plasma stability assays : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions .

Methodological Considerations

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Scale-up challenges : Optimize solvent systems (e.g., switch from DMF to acetonitrile) to improve yield and reduce waste .

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